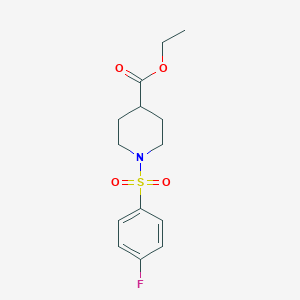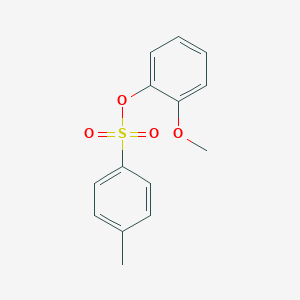
2-Methoxyphenyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenyl 4-methylbenzenesulfonate, also known as MBS, is a chemical compound that has been widely used in scientific research applications. MBS is a sulfonate ester that is commonly used as a cross-linking agent in the synthesis of polymers and as a coupling agent in organic synthesis.
Mécanisme D'action
2-Methoxyphenyl 4-methylbenzenesulfonate functions as a cross-linking agent by reacting with amino groups on proteins and peptides to form stable covalent bonds. This cross-linking can alter the structure and function of the modified molecules, leading to changes in their biochemical and physiological properties.
Effets Biochimiques Et Physiologiques
2-Methoxyphenyl 4-methylbenzenesulfonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-Methoxyphenyl 4-methylbenzenesulfonate can modify the activity and specificity of enzymes and antibodies. 2-Methoxyphenyl 4-methylbenzenesulfonate has also been shown to enhance the stability and solubility of proteins and peptides, making them more suitable for use in diagnostic assays and drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxyphenyl 4-methylbenzenesulfonate has several advantages for use in lab experiments, including its ability to modify proteins and peptides without affecting their biological activity. 2-Methoxyphenyl 4-methylbenzenesulfonate is also relatively easy to use and can be added directly to reaction mixtures. However, 2-Methoxyphenyl 4-methylbenzenesulfonate has some limitations, including its potential toxicity and the need for careful optimization of reaction conditions to ensure efficient cross-linking.
Orientations Futures
There are several future directions for the use of 2-Methoxyphenyl 4-methylbenzenesulfonate in scientific research. One potential application is in the development of new diagnostic assays and biosensors. 2-Methoxyphenyl 4-methylbenzenesulfonate could also be used to modify the activity and specificity of enzymes for use in biocatalysis and synthetic biology. Additionally, further studies are needed to explore the potential toxicity of 2-Methoxyphenyl 4-methylbenzenesulfonate and to optimize its use in cross-linking reactions.
Méthodes De Synthèse
The synthesis of 2-Methoxyphenyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyphenol in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform to produce 2-Methoxyphenyl 4-methylbenzenesulfonate as a white crystalline solid.
Applications De Recherche Scientifique
2-Methoxyphenyl 4-methylbenzenesulfonate has been extensively used in scientific research applications due to its ability to cross-link and modify proteins, peptides, and nucleic acids. 2-Methoxyphenyl 4-methylbenzenesulfonate is commonly used in the development of biosensors, drug delivery systems, and diagnostic assays. 2-Methoxyphenyl 4-methylbenzenesulfonate has also been used in the immobilization of enzymes and antibodies for use in biocatalysis and immunoassays.
Propriétés
Numéro CAS |
4416-67-5 |
|---|---|
Nom du produit |
2-Methoxyphenyl 4-methylbenzenesulfonate |
Formule moléculaire |
C14H14O4S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14O4S/c1-11-7-9-12(10-8-11)19(15,16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |
Clé InChI |
KWGBHIAGIZZACP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2OC |
Autres numéros CAS |
4416-67-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



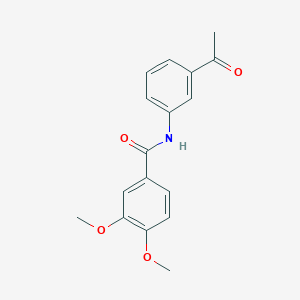
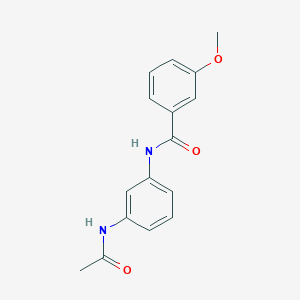
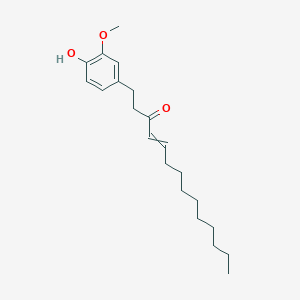
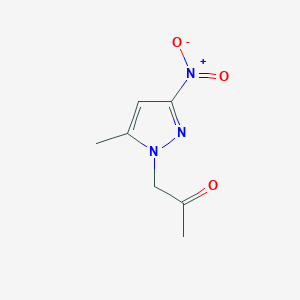
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
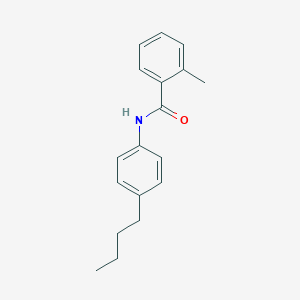
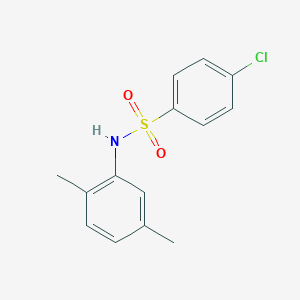
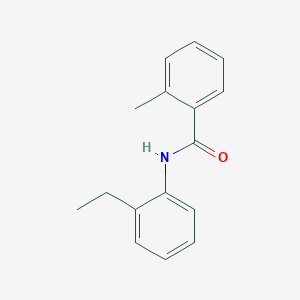
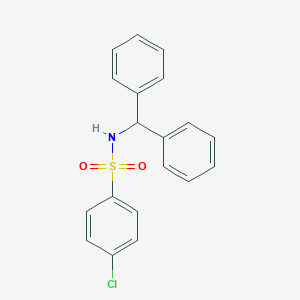
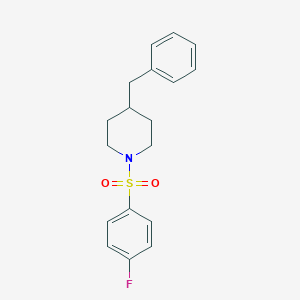
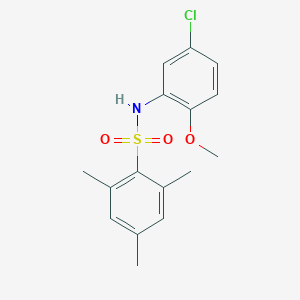
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)
![1H-Pyrrolo[2,3-B]pyridine-2,3-dione](/img/structure/B186129.png)
